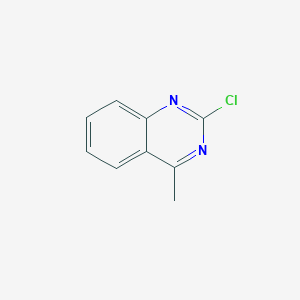

2-Chloro-4-methylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWHRWJEIRPDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570750 | |

| Record name | 2-Chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-14-6 | |

| Record name | 2-Chloro-4-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Core Heterocyclic Scaffold

An In-Depth Technical Guide to 2-Chloro-4-methylquinazoline: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry and drug development, the quinazoline scaffold stands out as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds. Within this class, this compound (CAS No. 6141-14-6) emerges as a pivotal intermediate. Its strategic value lies in the reactive chlorine atom at the 2-position of the quinazoline ring. This functionality serves as a versatile chemical handle, enabling chemists to perform nucleophilic aromatic substitution reactions (SNAr) and construct a diverse library of novel molecules with therapeutic potential. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound that typically appears as a colorless to slightly yellow crystalline solid.[1][2] Its core structure consists of a fused benzene and pyrimidine ring system, with a methyl group at position 4 and a chloro substituent at position 2.[1] This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6141-14-6 | [3] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Appearance | Colorless to slightly yellow solid | [2] |

| Melting Point | ~120-124 °C | [2] |

| Solubility | Soluble in ethanol, DMSO, chloroform; limited in water | [1][2] |

Synthesis and Mechanistic Considerations

The most common and industrially relevant synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 4-methylquinazolin-2(1H)-one. This transformation is a cornerstone reaction in quinazoline chemistry.

Causality in Experimental Design:

The choice of 4-methylquinazolin-2(1H)-one as the starting material is critical. This molecule exists in a tautomeric equilibrium with its enol form, 4-methyl-2-quinazolinol. The keto form is typically more stable, but the presence of the hydroxyl group in the enol form allows for its conversion into a good leaving group. Strong chlorinating agents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride, are required to effectively replace the hydroxyl group with a chlorine atom.[2] Phosphorus oxychloride is frequently employed because it is a powerful dehydrating and chlorinating agent, driving the reaction to completion. The addition of a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), can be used to scavenge the HCl generated during the reaction, although refluxing in neat POCl₃ is also common.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinazolin-2(1H)-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity: The Locus of Synthetic Utility

The synthetic power of this compound is derived from the electrophilic nature of the carbon atom at the C2 position, which is attached to the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic aromatic substitution (SNAr) .

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C2 carbon, forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated as a leaving group, restoring the aromaticity of the quinazoline ring and resulting in the substituted product.

It is well-documented for the related 2,4-dichloroquinazoline system that the C4 position is significantly more reactive towards nucleophiles than the C2 position under mild conditions.[4][5] This is attributed to the electronic influence of the ring nitrogens, which makes C4 more electron-deficient. Consequently, driving a substitution reaction at the C2 position of this compound may require more forcing conditions, such as higher temperatures or the use of a base, compared to substitutions at C4.

Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Development

This compound is not an end-product but a critical starting point for the synthesis of high-value, biologically active molecules. Its ability to react with a wide range of nucleophiles allows for the facile introduction of diverse functional groups at the 2-position, which is a key region for modulating pharmacological activity.

-

Anticancer Agents: The quinazoline core is central to several approved anticancer drugs, particularly tyrosine kinase inhibitors (TKIs). By reacting this compound with various substituted anilines and other amine-containing fragments, researchers can generate libraries of compounds for screening against cancer cell lines.[1][2] The resulting 2-aminoquinazoline derivatives are often investigated for their potential to inhibit signaling pathways crucial for tumor growth.[5]

-

Antiviral and Antimicrobial Research: The scaffold has been explored for the development of agents targeting viral replication and bacterial growth.[1] The introduction of specific side chains via the C2-chloro handle can optimize interactions with microbial enzymes or proteins.

-

Fluorescent Probes: The rigid, aromatic nature of the quinazoline ring system makes it a suitable fluorophore. Derivatives of this compound can be synthesized for use as biomarkers and fluorescent probes in biological imaging and assays.[2]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid generating dust and prevent contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a quintessential example of a high-value synthetic building block. Its straightforward, scalable synthesis and, most importantly, the predictable reactivity of its C2-chloro group make it an indispensable tool for medicinal chemists. Understanding the principles behind its synthesis and the nuances of its reactivity in nucleophilic substitution reactions empowers researchers to efficiently generate novel molecular entities. As the quest for new and more effective therapeutics continues, the strategic application of intermediates like this compound will remain fundamental to the engine of drug discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.

- Guidechem. (n.d.). What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline?.

- CymitQuimica. (n.d.). CAS 6141-14-6: 2-Cloro-4-metilquinazolina.

-

Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.

-

Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloromethyl-4-Methylquinazoline in Advancing Cancer Therapies.

- Chem-Impex. (n.d.). 4-methylquinazoline - 2-(Chloromethyl).

- BLD Pharm. (n.d.). 6141-14-6|this compound.

- ChemicalBook. (2023). 2-(chloromethyl)-4-methylquinazoline.

- ChemBK. (2024). Quinazoline, 2-chloro-4-methyl-.

- Tyger Scientific Inc. (n.d.). This compound - [6141-14-6].

- Sigma-Aldrich. (n.d.). This compound | 6141-14-6.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- StackExchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

- SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.

- ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline(109113-72-6) 1H NMR spectrum.

- International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle.

-

Pires, N., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

-

Pires, N., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

- 1. CAS 6141-14-6: 2-Cloro-4-metilquinazolina | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-methylquinazoline (CAS 109113-72-6): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 2-Chloro-4-methylquinazoline, identified by CAS number 109113-72-6, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance is most notably demonstrated as a key intermediate in the industrial synthesis of Linagliptin, a leading DPP-4 inhibitor for the treatment of type 2 diabetes.[1][] The compound's value stems from a combination of the medicinally significant quinazoline core and a highly reactive 2-chloromethyl group, which serves as a versatile handle for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, optimized synthesis protocols, core reactivity, and critical applications for researchers, chemists, and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure in Medicine

The quinazoline skeleton, a fusion of benzene and pyrimidine rings, is recognized as a "privileged structure" in drug discovery.[3] This designation is due to its ability to serve as a versatile scaffold for interacting with a multitude of biological targets. Several U.S. FDA-approved drugs are built upon this core, particularly in oncology, where they function as potent kinase inhibitors. Marketed therapeutics like Gefitinib, Erlotinib, and Lapatinib, all of which feature a 4-anilinoquinazoline motif, underscore the scaffold's profound impact on targeted cancer therapy.[3][4] this compound serves as a crucial starting material, providing the foundational quinazoline core ready for elaboration into novel therapeutic candidates.[5]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109113-72-6 | [6] |

| Molecular Formula | C₁₀H₉ClN₂ | [6][7] |

| Molecular Weight | 192.64 g/mol | [7][8] |

| Appearance | White to off-white or light yellow solid/powder | [5] |

| Melting Point | 61 - 65 °C | [5] |

| Purity | ≥ 98% (Typically >99% for pharmaceutical grade) | [1][5] |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and chloroform. |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods. While full spectral data is proprietary to manufacturers, the expected profile is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

A singlet for the three protons of the C4-methyl group (-CH₃).

-

A sharp singlet for the two protons of the C2-chloromethyl group (-CH₂Cl).

-

A series of multiplets in the aromatic region corresponding to the four protons on the benzene ring of the quinazoline core.[9]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each of the 10 carbon atoms in the molecule, including the methyl, chloromethyl, and the eight carbons of the quinazoline ring system.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum would show a molecular ion peak (M+) at m/z 192 and a characteristic M+2 peak at m/z 194 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching within the heterocyclic ring system, and a C-Cl stretching vibration.

Optimized Synthesis Methodologies

The primary industrial synthesis of this compound is achieved through the acid-catalyzed cyclocondensation of 2'-aminoacetophenone and a chloro-functionalized nitrile.[10] This method is favored for its efficiency and high yields.

Workflow for the Synthesis of this compound

Caption: Optimized synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established industrial methods.[10]

Objective: To synthesize this compound via acid-catalyzed cyclocondensation.

Materials:

-

2'-Aminoacetophenone

-

Chloroacetonitrile

-

1,4-Dioxane (anhydrous)

-

Hydrogen Chloride (gas)

-

Aqueous ammonia or sodium bicarbonate solution (for neutralization)

-

Suitable solvent for recrystallization (e.g., isopropanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 2'-aminoacetophenone (1.0 eq) and chloroacetonitrile (1.1 eq) in anhydrous 1,4-dioxane.

-

Acid Catalysis: Cool the reaction mixture in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the solution at a slow, steady rate while maintaining the temperature below 10 °C.

-

Causality Insight: Anhydrous HCl gas acts as a potent Lewis acid, activating the nitrile group of chloroacetonitrile, making it more susceptible to nucleophilic attack by the amino group of 2'-aminoacetophenone. The acid also catalyzes the subsequent intramolecular cyclization and dehydration steps to form the aromatic quinazoline ring.

-

-

Reaction Progression: After saturation with HCl, allow the mixture to stir at a controlled temperature (e.g., 10 °C) for several hours (typically 18-24h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Neutralization: Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice and neutralizing with a cold aqueous base (e.g., ammonia or sodium bicarbonate) to a pH of 7-8. This step precipitates the crude product.

-

Trustworthiness Check: The formation of a solid precipitate upon neutralization is a key validation point, indicating the successful formation of the less water-soluble product from its hydrochloride salt.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol or an ethanol/water mixture) to yield pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity using the spectroscopic methods outlined in Section 2. Yields for this process are typically reported in the range of 74-85%.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its 2-chloromethyl group. This group functions as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions.

The benzylic-like position of the chlorine atom, adjacent to the electron-withdrawing quinazoline ring system, makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of diverse functional groups, a critical step in building molecular complexity for drug discovery.[5]

Caption: Generalized Sₙ2 reaction mechanism at the 2-chloromethyl position.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a strategic building block for high-value active pharmaceutical ingredients (APIs).

Case Study: The Synthesis of Linagliptin

Linagliptin is a highly selective DPP-4 inhibitor used to treat type 2 diabetes. Its synthesis provides a quintessential example of the utility of this compound. In a key step of the synthesis, the nitrogen atom of a functionalized xanthine precursor acts as the nucleophile, displacing the chloride from this compound to form a new C-N bond.[11][12]

This specific reaction joins the two critical heterocyclic fragments of the final drug molecule. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidinone (NMP) with a mild inorganic base such as potassium carbonate or sodium carbonate to neutralize the HCl byproduct.[11][13]

Gateway to Novel Therapeutics

Beyond Linagliptin, the quinazoline core is a proven scaffold for kinase inhibitors.[4][14][15] The 2-chloromethyl group provides a reactive handle to explore novel chemical space and develop next-generation therapeutics. By reacting it with various nucleophiles (amines, phenols, thiols), chemists can append different pharmacophores designed to target the ATP-binding sites of kinases or other enzymes, potentially leading to new treatments for cancer and other diseases.[5]

Caption: Role as a versatile building block in drug discovery pathways.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also noted to be very toxic to aquatic life with long-lasting effects.

-

Safe Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 109113-72-6) is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical innovation. Its efficient and well-understood synthesis, combined with the versatile Sₙ2 reactivity of its 2-chloromethyl group, has cemented its role in the production of the blockbuster drug Linagliptin. For researchers and drug development professionals, it remains a valuable building block, offering a reliable entry point to the privileged quinazoline scaffold and a reactive handle for the synthesis and exploration of new generations of targeted therapeutics.

References

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 6, 2026, from [Link]

- Synthetic method of linagliptin. (2016). Google Patents.

-

Niementowski quinoline synthesis. (2023). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Niementowski quinazoline synthesis. (2023). In Wikipedia. Retrieved January 6, 2026, from [Link]

- Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Microwave Chemistry.

-

Manufacturer of 2-(chloromethyl)-4-methylquinazoline: High-Purity Pharmaceutical Intermediate for Linagliptin Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2017). Molecules. Retrieved January 6, 2026, from [Link]

-

Niementowski quinazoline synthesis. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2013). New Journal of Chemistry. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2011). MedChemComm. Retrieved January 6, 2026, from [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. (2016). Oncotarget. Retrieved January 6, 2026, from [Link]

-

Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. (2001). Russian Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Nature. Retrieved January 6, 2026, from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2021). Molecules. Retrieved January 6, 2026, from [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). Molecules. Retrieved January 6, 2026, from [Link]

-

Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex. (2023). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(Chloromethyl)-4-methylquinazoline | 109113-72-6 | FC32821 [biosynth.com]

- 9. 2-(chloromethyl)-4-methylquinazoline(109113-72-6) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]

- 14. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

A Technical Guide to the Physical Properties of Chloro-Methyl-Quinazoline Isomers

Abstract: This technical guide provides a comprehensive analysis of the key physical properties—specifically melting point and solubility—of two closely related quinazoline derivatives: 2-(Chloromethyl)-4-methylquinazoline and 2-Chloro-4-methylquinazoline. These compounds, while structurally similar, exhibit distinct physicochemical characteristics that are critical for their application in medicinal chemistry and drug development. This document is intended for researchers, chemists, and formulation scientists, offering both curated data from authoritative sources and detailed experimental protocols for in-house validation. We will explore the causality behind experimental design and the implications of these properties for pharmaceutical research.

Introduction: The Importance of Isomeric Distinction in Drug Intermediates

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticancer drugs.[1] 2-(Chloromethyl)-4-methylquinazoline, in particular, is a valuable intermediate used in the synthesis of pharmaceuticals like the antidiabetic drug Linagliptin.[2] Its utility stems from the reactive chloromethyl group, which serves as a handle for constructing more complex molecules.[3][4]

A common point of confusion arises between 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) and its structural isomer, This compound (CAS 6141-14-6). In the former, the chlorine is part of a substituent group on the 2-position, while in the latter, the chlorine is directly bonded to the quinazoline ring at the 2-position. This seemingly minor structural difference leads to significant variations in their physical properties, reactivity, and ultimately, their application. This guide will address both isomers separately to ensure clarity and precision for the scientific community.

Part 1: Physicochemical Profile of 2-(Chloromethyl)-4-methylquinazoline

This isomer is characterized as a white to off-white crystalline solid and is the more extensively studied of the two in the context of its physical properties.[3][5][6]

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For 2-(Chloromethyl)-4-methylquinazoline, a consistent melting range has been reported across multiple suppliers and databases, indicating a well-characterized compound.

Table 1: Reported Melting Point of 2-(Chloromethyl)-4-methylquinazoline

| Melting Point Range (°C) | Source(s) |

| 61.0 - 65.0 | Chem-Impex[5], NINGBO INNO PHARMCHEM CO.,LTD.[3], Tokyo Chemical Industry, ChemicalBook[7][8] |

| 63.0 | Tokyo Chemical Industry (Reference Value) |

Insight & Expertise: The specification of a melting range (e.g., 61-65 °C) rather than a sharp point is standard for technical-grade chemical intermediates. A narrow range is indicative of high purity, while a broad or depressed range can suggest the presence of impurities.

This protocol describes a standard, reliable method for verifying the melting point in a laboratory setting.

-

Sample Preparation: Ensure the 2-(Chloromethyl)-4-methylquinazoline sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).

-

Heating and Observation:

-

Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C/minute to reach ~55 °C).

-

Reduce the heating rate to 1-2 °C per minute once within 10 °C of the expected melting point. This slow rate is crucial for accurate determination.

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire solid mass has turned into a clear liquid.

-

The melting range is reported as T1 - T2.

-

Caption: Workflow for determining melting point via the capillary method.

Solubility

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. A comprehensive study published in the Journal of Chemical & Engineering Data provides authoritative, quantitative solubility data for 2-(Chloromethyl)-4-methylquinazoline in various organic solvents at different temperatures.[9][10]

Table 2: Solubility Profile of 2-(Chloromethyl)-4-methylquinazoline

| Solvent | Qualitative Solubility | Quantitative Data (Mole Fraction, x₁) at 298.15 K (25 °C) | Source(s) |

| Water | Sparingly soluble | Not reported | [6] |

| Chloroform | Slightly soluble | Not reported | [8] |

| Methanol | Slightly soluble | 0.09341 | [8][9][10] |

| Ethanol | Soluble | 0.06323 | [9][10] |

| n-Propanol | Soluble | 0.05141 | [9][10] |

| Isopropanol | Soluble | 0.04364 | [9][10] |

| Butyl Alcohol | Soluble | 0.04337 | [9][10] |

| Ethyl Acetate | Soluble | 0.16340 | [9][10] |

| Acetone | Soluble | 0.20110 | [9][10] |

| Tetrahydrofuran | Soluble | 0.22410 | [9][10] |

| Acetonitrile | Soluble | 0.10910 | [9][10] |

| Cyclohexane | Poorly soluble | 0.00222 | [9][10] |

| n-Hexane | Poorly soluble | 0.00164 | [9][10] |

Insight & Expertise: The data clearly shows that 2-(Chloromethyl)-4-methylquinazoline has low solubility in non-polar aliphatic solvents like hexane and cyclohexane, which can be used as effective anti-solvents for crystallization or precipitation.[9][10] Its solubility is highest in polar aprotic solvents like tetrahydrofuran and acetone. This information is vital for selecting appropriate solvent systems for synthesis, purification (recrystallization), and formulation.

This method is considered the "gold standard" for determining equilibrium solubility.[11]

-

System Preparation: Add an excess amount of solid 2-(Chloromethyl)-4-methylquinazoline to a known volume or mass of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification:

-

Accurately weigh an empty, dry container (e.g., a glass vial).

-

Transfer a known volume or mass of the clear filtrate into the container and record the weight.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight is achieved.

-

The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

Part 2: Physicochemical Profile of this compound

This isomer, where chlorine is directly attached to the quinazoline ring, is less commonly characterized in commercial and public databases but has distinct properties.

Melting Point

The melting point of this compound is significantly higher than its chloromethyl isomer, a direct consequence of the different molecular structure and crystal packing forces.

Table 3: Reported Melting Point of this compound

| Melting Point Range (°C) | Source(s) |

| 120 - 124 | ChemBK |

Solubility

Only qualitative solubility data is readily available for this isomer.

Table 4: Solubility Profile of this compound

| Solvent | Qualitative Solubility | Source(s) |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Soluble |

Insight & Expertise: The high melting point suggests stronger intermolecular forces in the crystal lattice of this compound compared to its isomer. While quantitative data is sparse, its reported solubility in common organic solvents makes it suitable for typical synthetic transformations in solution.

References

-

The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quinazoline, 2-chloro-4-methyl- Data Sheet. ChemBK. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

-

2-(Chloromethyl)-4-methylquinazoline PubChem Entry. PubChem, National Center for Biotechnology Information. [Link]

-

This compound PubChem Entry. PubChem, National Center for Biotechnology Information. [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures (T = 281.15–331.15 K). ACS Publications. [Link]

-

Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

-

Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Semantic Scholar. [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF. ResearchGate. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-(chloromethyl)-4-methylquinazoline CAS#: 109113-72-6 [chemicalbook.com]

- 8. 2-(chloromethyl)-4-methylquinazoline | 109113-72-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-methylquinazoline

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Chloromethyl)-4-methylquinazoline (CAS No. 109113-72-6) is a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. Its quinazoline core is a recognized privileged scaffold, appearing in numerous biologically active compounds.[1] The reactivity of the molecule is dominated by the chloromethyl group at the C2 position, which serves as a potent electrophilic site for nucleophilic substitution, enabling the facile synthesis of a diverse range of derivatives.[1] This compound is a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of therapeutic agents for managing type 2 diabetes.[2]

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality control of 2-(chloromethyl)-4-methylquinazoline. We will explore the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles. The methodologies detailed herein represent robust, field-proven protocols for obtaining high-quality spectral data.

A note on nomenclature: The topic refers to "2-Chloro-4-methylquinazoline." However, common synthesis routes, such as the reaction of 1-(2-amino-phenyl)-ethanone with chloroacetonitrile, yield the isomer 2-(chloromethyl)-4-methylquinazoline .[3][4] This guide will focus on the characterization of this specific, widely used isomer.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of 2-(chloromethyl)-4-methylquinazoline with systematic numbering for correlating atoms to their spectral signals, particularly for NMR analysis.

Caption: Molecular structure of 2-(chloromethyl)-4-methylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of 2-(chloromethyl)-4-methylquinazoline, providing precise information on the chemical environment of each proton and carbon atom.[1]

¹H NMR Analysis

The ¹H NMR spectrum provides distinct signals for each proton environment. The spectrum is characterized by three primary regions corresponding to the aromatic protons of the quinazoline ring, the aliphatic protons of the chloromethyl group, and the aliphatic protons of the methyl group.[1]

| Signal Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |

| Aromatic H (H5-H8) | Multiplet | 7.5 - 8.1 | 4H | Protons on the benzene ring are deshielded and exhibit complex splitting patterns due to spin-spin coupling. |

| Chloromethyl H (H9) | Singlet | ~4.9 | 2H | Protons are significantly deshielded by the adjacent electronegative chlorine atom and the quinazoline ring. |

| Methyl H (H11) | Singlet | ~2.8 | 3H | Protons are attached to an sp²-hybridized carbon (C4) of the heterocyclic ring, resulting in a downfield shift compared to a typical alkyl methyl group. |

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.[1]

| Signal Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| C4 | ~168 | Quaternary carbon at a junction with two nitrogen atoms, highly deshielded. |

| C2 | ~162 | Carbon attached to two nitrogen atoms and the chloromethyl group, highly deshielded. |

| C8a | ~152 | Quaternary aromatic carbon adjacent to a nitrogen atom. |

| C4a | ~149 | Quaternary aromatic carbon adjacent to a nitrogen atom. |

| C6, C7 | 133 - 135 | Aromatic CH carbons. |

| C5, C8 | 123 - 129 | Aromatic CH carbons. |

| C9 (-CH₂Cl) | ~45 | Aliphatic carbon significantly deshielded by the directly attached chlorine atom. |

| C11 (-CH₃) | ~24 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-resolution NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of 2-(chloromethyl)-4-methylquinazoline and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Standard Addition : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer : Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the instrument onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition : Acquire the ¹H spectrum. A typical experiment involves 16-32 scans. Subsequently, run the ¹³C experiment, which requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum.

-

Analysis : Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H spectrum to determine the relative number of protons and identify the peak positions in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.[1]

Analysis of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂Cl) |

| ~1620, ~1570 | Strong-Medium | C=N and C=C Stretching (Quinazoline ring) |

| ~1480 | Medium | C=C Aromatic Ring Stretching |

| 750 - 650 | Strong | C-Cl Stretch |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals characteristic of the entire molecule, which can be used for definitive identification against a reference spectrum.

Experimental Protocol: FT-IR Spectroscopy

This protocol typically uses an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

-

Instrument Background : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application : Place a small amount of the solid 2-(chloromethyl)-4-methylquinazoline powder directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Analysis of Molecular Ion and Fragmentation

For 2-(chloromethyl)-4-methylquinazoline (C₁₀H₉ClN₂), the expected exact mass is approximately 192.05 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 192 and 194.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192/194 | ~40 | [M]⁺ (Molecular Ion) |

| 157 | High | [M - Cl]⁺ (Loss of a chlorine radical) |

The base peak is often the [M - Cl]⁺ fragment at m/z 157, which is a stable cation. Further fragmentation of the quinazoline ring can lead to other smaller ions.[1]

Caption: Proposed primary fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup :

-

Injector : Set to a temperature of ~250°C.

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program : Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup :

-

Ion Source : Use Electron Ionization (EI) at 70 eV.

-

Source Temperature : Set to ~230°C.

-

Mass Analyzer : Set to scan a mass range of m/z 40-400.

-

-

Injection and Acquisition : Inject a small volume (1 µL) of the prepared sample into the GC. The instrument will automatically execute the GC separation and subsequent MS analysis of the eluting compound.

-

Data Analysis : Identify the chromatographic peak corresponding to 2-(chloromethyl)-4-methylquinazoline. Analyze the corresponding mass spectrum, identifying the molecular ion peak (including its isotopic pattern) and major fragment ions.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]

-

A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. (2025-08-07). [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of the Chloromethyl Group in Quinazolines

Foreword: The Quinazoline Core and the Versatile Chloromethyl Handle

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including anticancer agents like erlotinib and gefitinib.[1] Its privileged status stems from its bicyclic aromatic structure, which provides a rigid framework for orienting functional groups toward biological targets, and the presence of nitrogen atoms that can engage in crucial hydrogen bonding interactions.[2] The functionalization of this core is paramount in drug discovery, and among the most versatile substituents is the chloromethyl group (-CH₂Cl).

This guide provides an in-depth exploration of the reactivity of the chloromethyl group, particularly when appended to the 2-position of the quinazoline ring. This group is not merely a substituent; it is a highly reactive and synthetically valuable "handle." Its reactivity is analogous to that of a benzylic halide, making it an excellent electrophilic center for a wide range of nucleophilic substitution reactions.[3][4] Understanding the principles governing its reactivity, the factors that modulate it, and the protocols to exploit it is essential for any researcher aiming to synthesize novel quinazoline-based compounds for drug development and beyond.

This document moves beyond simple procedural lists. As field-experienced scientists, we understand that true innovation comes from mastering the causality—the "why"—behind a reaction's success or failure. Therefore, this guide emphasizes mechanistic understanding, the strategic rationale behind experimental design, and the development of robust, self-validating protocols.

Synthesis of Chloromethyl Quinazoline Precursors

The journey into the reactivity of the chloromethyl group begins with the reliable synthesis of the starting materials. The choice of synthetic route is often dictated by the availability of precursors and the desired substitution pattern on the quinazoline core.

Cyclocondensation Route from Anthranilic Acids

A general and efficient one-step procedure for synthesizing 2-chloromethyl-4(3H)-quinazolinones involves the cyclocondensation of o-anthranilic acids with chloroacetonitrile.[5][6] This method is attractive due to its operational simplicity and the use of readily available starting materials.

The causality behind this reaction's success lies in the initial formation of an amidine intermediate, which then undergoes intramolecular cyclization. The choice of solvent and the stoichiometry of chloroacetonitrile are critical parameters. Research has shown that increasing the molar equivalents of chloroacetonitrile can significantly improve reaction yields.[5]

Caption: Synthesis of 2-chloromethyl-4(3H)-quinazolinones.

Route from 2-Aminoacetophenones

For quinazolines lacking the 4-oxo group, a common and effective method involves the reaction of a 2-aminoaryl ketone, such as 2-aminoacetophenone, with chloroacetonitrile, often under anhydrous acidic conditions.[3][7] This approach directly furnishes the 2-(chloromethyl)quinazoline core.

Table 1: Comparison of Synthetic Conditions for 2-(Chloromethyl)quinazolines

| Starting Material | Reagents | Key Conditions | Product Type | Yield Range | Reference |

| o-Anthranilic Acids | Chloroacetonitrile | Methanol, 25°C | 2-Chloromethyl-4(3H)-quinazolinone | 70-88% | [5] |

| 1-(2-aminophenyl)-ethanone | Chloroacetonitrile, HCl gas | Anhydrous Dioxane | 2-Chloromethyl-4-methylquinazoline | Not specified | [3][7] |

| 2-Aminoacetophenone | Chloroacetamide, H₃PO₄ | Ethanol, Reflux | 2-Chloromethyl-4-methylquinazoline | ~94% | [8] |

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the chloromethyl group on a quinazoline scaffold is nucleophilic substitution. The methylene carbon is electrophilic, readily attacked by a diverse range of nucleophiles in a classic Sₙ2 mechanism. This reaction is the gateway to introducing immense chemical diversity.

Mechanism of Action

The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the chlorine. This displaces the chloride ion, which is a good leaving group, and forms a new bond between the nucleophile and the methylene carbon. The transition state involves a pentacoordinate carbon atom.

Caption: Generalized Sₙ2 mechanism on the chloromethyl group.

The Role of the Quinazoline Core and Substituents

The quinazoline ring itself influences the reactivity of the attached chloromethyl group. As an electron-withdrawing heterocyclic system, it helps to stabilize the partial negative charge that develops on the leaving group in the transition state, thereby facilitating the reaction.

Furthermore, substituents on the quinazoline core can fine-tune this reactivity:

-

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or additional halogens on the benzene portion of the scaffold will further enhance the electrophilicity of the methylene carbon, increasing the reaction rate.

-

Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or alkyl groups may slightly decrease the reaction rate compared to the unsubstituted parent quinazoline.

This predictable electronic influence is a key principle in designing reaction conditions. For less reactive nucleophiles, employing a quinazoline substrate with an EWG can be a strategic choice to improve yields and shorten reaction times.[2][9]

Scope of Nucleophiles

The versatility of the chloromethyl handle is demonstrated by the broad scope of nucleophiles that can be employed.

Table 2: Examples of Nucleophilic Substitution on 2-(Chloromethyl)quinazolines

| Nucleophile Type | Example Nucleophile | Base (if any) | Product Structure | Application/Significance | Reference |

| Nitrogen | Secondary Amines (e.g., Piperidine) | K₂CO₃ | 2-(Piperidin-1-ylmethyl)quinazoline | Bioactive scaffolds | [3] |

| Nitrogen | Aromatic Amines (e.g., Aniline) | Et₃N | 2-(Anilinomethyl)quinazoline | Anticancer agent precursors | [5] |

| Nitrogen | Heterocycles (e.g., 1,2,4-Triazole) | N/A | 2-([3][5][10]Triazol-1-ylmethyl)quinazoline | Antimicrobial agents | [11] |

| Oxygen | Alcohols/Phenols | NaH | 2-(Alkoxymethyl)quinazoline | Diverse functionalization | Inferred |

| Sulfur | Thiols (e.g., Thiophenol) | Na₂CO₃ | 2-(Phenylthiomethyl)quinazoline | Bioactive scaffolds | Inferred |

Advanced Transformations: Beyond Simple Substitution

While nucleophilic substitution is the dominant pathway, the chloromethyl group can also serve as a precursor for other important transformations, such as palladium-catalyzed cross-coupling reactions. Although less common than coupling from halo-quinazolines, this route offers alternative strategies for C-C bond formation.

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing complex molecular architectures.[1][12][13] The chloromethyl group can be converted into an organometallic species (e.g., an organozinc reagent via oxidative addition) which can then participate in Negishi-type couplings.[14] Alternatively, it can sometimes participate directly in certain coupling protocols, though this is less prevalent than using the more reactive bromo or iodo derivatives on the quinazoline ring itself.

The strategic advantage here is orthogonality. A molecule containing both a chloro group on the ring (e.g., at C4) and a chloromethyl group at C2 can be functionalized sequentially. The C4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) under mild conditions, while the chloromethyl group requires different conditions for its Sₙ2 reaction.[10][15][16] This differential reactivity allows for controlled, stepwise synthesis of highly complex derivatives.

Caption: Orthogonal functionalization workflow.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed as self-validating systems, with clear steps and checkpoints.

Protocol 1: Synthesis of 2-(Chloromethyl)-6-nitroquinazolin-4(3H)-one

This protocol is adapted from a general procedure for synthesizing 2-chloromethyl-4(3H)-quinazolinones, here specifying a substrate with an electron-withdrawing group.[5]

-

Objective: To synthesize a key intermediate for further functionalization, demonstrating the cyclocondensation reaction.

-

Materials:

-

2-Amino-5-nitrobenzoic acid (1.0 eq)

-

Chloroacetonitrile (3.0 eq)

-

Methanol (anhydrous)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-5-nitrobenzoic acid (e.g., 1.82 g, 10 mmol).

-

Add 50 mL of anhydrous methanol and stir to suspend the solid.

-

Under a gentle stream of inert gas, add chloroacetonitrile (e.g., 2.26 g, 30 mmol, ~1.9 mL).

-

Stir the reaction mixture at room temperature (25 °C) for 2-4 hours. Self-Validation Checkpoint 1: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The starting material spot should diminish and a new, typically lower Rf, product spot should appear.

-

Upon completion, a precipitate will have formed. Cool the flask in an ice bath for 15 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield 2-chloromethyl-6-nitroquinazolin-4(3H)-one as a solid.

-

-

Expected Outcome: A white to off-white solid. The yield should be in the range of 70-80%.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic singlet for the -CH₂Cl protons is expected around δ 4.5-4.8 ppm in DMSO-d₆.

Protocol 2: Nucleophilic Substitution with a Secondary Amine

This protocol details the reaction of a 2-(chloromethyl)quinazoline derivative with morpholine, a common secondary amine nucleophile.

-

Objective: To demonstrate a standard Sₙ2 reaction for C-N bond formation.

-

Materials:

-

2-(Chloromethyl)-4-methylquinazoline (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

In a 50 mL round-bottom flask, suspend 2-(chloromethyl)-4-methylquinazoline (e.g., 1.93 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 25 mL of anhydrous acetonitrile.

-

Add morpholine (1.05 g, 12 mmol, ~1.05 mL) to the suspension via syringe.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Self-Validation Checkpoint 2: Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the starting material indicates reaction completion.

-

After cooling to room temperature, filter off the potassium carbonate.

-

Rinse the filter paper with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure product.

-

-

Expected Outcome: The desired 4-methyl-2-(morpholin-4-ylmethyl)quinazoline as a solid.

-

Characterization: Confirm the structure via NMR and MS analysis. The two singlets corresponding to the -CH₂- protons and the methyl group should be clearly visible in the ¹H NMR spectrum.

Conclusion and Future Outlook

The chloromethyl group is a powerful and versatile functional handle in quinazoline chemistry. Its predictable reactivity, primarily through Sₙ2 nucleophilic substitution, provides a reliable and high-yielding pathway to a vast library of derivatives. By understanding the underlying electronic principles and the influence of substituents, researchers can rationally design synthetic strategies to access novel molecules with significant potential in medicinal chemistry and materials science. The ability to perform orthogonal functionalization on multifunctional quinazoline scaffolds further enhances the strategic value of this chemistry. As the demand for novel heterocyclic compounds continues to grow, a mastery of the reactivity of fundamental building blocks like the chloromethyl quinazoline will remain an indispensable tool for the modern synthetic chemist.

References

-

Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Pharma-Chemicals. Available at: [Link]

-

Wipf, P., & Hopkins, T. D. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available at: [Link]

-

Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

-

Li, H.-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Suaily, K. A., et al. (2024). Influence of Substituents on the Reaction of Substituted (4-Oxo-3-Phenyl-1,3-Thiazolidin-2-Ylidene)acetates with α,α-Dicyanoolefins: Synthesis of Quinoline and Quinazoline-Substituted Carboxylates. ChemistrySelect. Available at: [Link]

-

Bhat, M. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Available at: [Link]

-

Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-Chloromethyl-4(3h)-Quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents With 4-Anilinoquinazoline Scaffolds. Amanote Research. Available at: [Link]

-

Sun, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Available at: [Link]

-

Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica. Available at: [Link]

-

Pinto, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Kamal, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

-

Pinto, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

Chemicalland21. (n.d.). The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. Available at: [Link]

-

Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

-

Asif, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Yan, C., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

-

Farber, S., et al. (1966). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, V., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]

-

Kumar, V., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

-

O'Hara, F., et al. (2015). A mild and regioselective route to functionalized quinazolines. Angewandte Chemie International Edition. Available at: [Link]

-

Wang, X., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Short Review on Quinazoline Heterocycle. Available at: [Link]

-

Pinto, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

-

Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Available at: [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijirset.com [ijirset.com]

- 8. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 14. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

Foreword

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of the quinazoline nucleus. Comprising a benzene ring fused to a pyrimidine ring, this privileged structure has become a cornerstone in the design of targeted therapies, particularly in oncology.[1][2][3] Its unique combination of structural rigidity, synthetic tractability, and the capacity to form key interactions with a multitude of biological targets has solidified its importance. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth exploration of quinazoline derivatives, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic thinking that drives the evolution of these powerful therapeutic agents. We will delve into the core synthesis, dissect the mechanisms of action, analyze critical structure-activity relationships (SAR), and survey the clinical landscape shaped by these remarkable compounds.

The Quinazoline Core: A Privileged Scaffold

Quinazoline (1,3-diazanaphthalene) is an aromatic heterocyclic compound whose structure provides an ideal foundation for drug design.[4][5] Its planarity and rich electronic features allow it to fit into the active sites of enzymes, particularly the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, a feature critical for anchoring the molecule within a target protein's hinge region. This ability to form specific, high-affinity interactions is a primary reason why quinazolines are considered a "privileged scaffold" in drug discovery.[6]

Synthesis of the Quinazoline Nucleus: From Classic Reactions to Modern Catalysis

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. A robust synthetic strategy allows for the rapid generation of diverse analogues for SAR studies. Quinazoline synthesis has evolved significantly, with modern methods offering greater efficiency and functional group tolerance.

Key Synthetic Methodologies:

-

Classical Approaches: The Niementowski quinazolinone synthesis, first reported in 1895, involves the reaction of anthranilic acid with an amide.[4] While historically significant, it often requires high temperatures.

-

Metal-Catalyzed Reactions: Modern organic synthesis has revolutionized access to the quinazoline core. Palladium-catalyzed tandem reactions, for instance, can construct the ring system in a single pot from simple starting materials like 2-aminobenzonitriles and aldehydes.[7] Ruthenium-catalyzed dehydrogenative coupling reactions provide another efficient and atom-economical route.[8][9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinazoline syntheses, facilitating the rapid construction of compound libraries.[10]

From a process development standpoint, the choice of synthetic route is critical. While a novel, multi-step synthesis might be acceptable for initial proof-of-concept studies, a scalable, high-yield, and cost-effective route, such as a one-pot catalytic method, is essential for advancing a lead candidate toward clinical trials.

Mechanism of Action: The Art of Kinase Inhibition

The most profound impact of quinazoline derivatives has been in the field of oncology, primarily through the inhibition of protein kinases.[1] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[11]

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous cancers, including non-small-cell lung cancer (NSCLC).[12][13] Quinazoline derivatives, such as Gefitinib and Erlotinib , were among the first successful targeted cancer therapies.[14] They function as ATP-competitive inhibitors, where the quinazoline scaffold binds to the hinge region of the EGFR kinase domain, preventing ATP from binding and shutting down the downstream signaling cascade.[1]

Self-Validating Protocol: In Vitro EGFR Kinase Assay

To determine the potency of a novel quinazoline derivative against EGFR, a self-validating biochemical assay is essential.

-

Setup: Use a 96- or 384-well plate format. To each well, add a reaction buffer containing recombinant human EGFR kinase, a specific peptide substrate (e.g., poly-Glu-Tyr), and MgCl2.

-

Inhibitor Addition: Add the test compound (quinazoline derivative) across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM).

-

Controls (Critical for Trustworthiness):